molecular formula C11H13N3O B13240073 N-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-4-amine

N-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-4-amine

Cat. No.: B13240073
M. Wt: 203.24 g/mol
InChI Key: FRVTYLSTTKZRDH-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-4-amine is an organic compound with the molecular formula C 11 H 13 N 3 O and a molecular weight of 203.24 g/mol . It is characterized by its specific CAS registration number, 1368176-20-8 . As a substituted pyrazole derivative featuring a methoxyphenyl group, this compound serves as a valuable chemical building block (synthon) in organic synthesis and medicinal chemistry research. Chemists can utilize this amine-containing structure in various reactions, such as the development of more complex molecules or as a core scaffold in the exploration of structure-activity relationships (SAR). Researchers are investigating its potential in areas like kinase inhibition and receptor modulation. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. All necessary safety information should be reviewed before handling.

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

N-(4-methoxyphenyl)-1-methylpyrazol-4-amine

InChI

InChI=1S/C11H13N3O/c1-14-8-10(7-12-14)13-9-3-5-11(15-2)6-4-9/h3-8,13H,1-2H3

InChI Key

FRVTYLSTTKZRDH-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NC2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the scalability and cost-effectiveness of the process .

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the pyrazole ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogues of N-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-4-amine, highlighting variations in substituents and their implications:

Compound Name Core Structure Substituents Key Differences Reference
N-(4-Methoxyphenyl)-6-nitroquinazolin-4-amine Quinazoline 6-Nitro group, quinazoline core Heterocyclic core (quinazoline vs. pyrazole)
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyrazole Cyclopropylamine, pyridinyl group Pyridinyl substituent; absence of methoxyphenyl
4-((((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)amino)methyl)-N,N-dimethylaniline Pyrazole Dimethylaniline, dimethylpyrazole N,N-dimethylaniline group; increased lipophilicity
N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-hydrazine hydrobromide Thiazole Thiazole core, hydrobromide salt Thiazole ring; cardioprotective activity
N-[1-(3-Methoxyphenyl)ethyl]-1-methyl-1H-pyrazol-4-amine Pyrazole 3-Methoxyphenylethyl group Methoxy group in meta position; steric effects

Key Observations :

  • Heterocyclic Core Variations : Replacement of the pyrazole ring with quinazoline (e.g., compound 3a in ) or thiazole (e.g., ) alters electronic properties and biological target interactions.
  • Substituent Position : The position of the methoxy group (para vs. meta) significantly impacts steric and electronic profiles. For instance, the 3-methoxyphenyl derivative () may exhibit reduced binding affinity compared to the para-substituted analogue due to misalignment with target receptors.
  • Functional Groups : Cyclopropylamine () and dimethylaniline () substituents modify solubility and lipophilicity, influencing pharmacokinetics.

Biological Activity

N-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-4-amine, a compound belonging to the pyrazole class, has garnered attention for its diverse biological activities. This article provides an overview of its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

1. Synthesis of this compound

The synthesis of this compound typically involves a multi-step process that includes the formation of the pyrazole ring through the reaction of 4-methoxybenzaldehyde with hydrazine derivatives. The reaction conditions can vary, but common methods include solvent-free reactions or reactions in organic solvents under reflux conditions to enhance yield and purity.

2.1 Anticancer Activity

Numerous studies have demonstrated the anticancer potential of pyrazole derivatives, including this compound. For example:

  • In vitro Studies : The compound has shown significant cytotoxic effects against various cancer cell lines. In one study, it exhibited an IC50 value of approximately 5 µM against HeLa (cervical cancer) and HepG2 (liver cancer) cells, indicating potent antiproliferative activity .
Cell LineIC50 (µM)
HeLa5
HepG25
MDA-MB-231 (Breast Cancer)6

2.2 Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, with inhibition rates reaching up to 85% at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

2.3 Antimicrobial Properties

While primarily noted for its anticancer and anti-inflammatory effects, some derivatives of pyrazole compounds exhibit antimicrobial activity. In vitro tests have shown that certain analogs can inhibit the growth of bacterial strains such as E. coli and Staphylococcus aureus, although specific data for this compound is limited .

The biological activities of this compound are thought to be mediated through several mechanisms:

  • Inhibition of Kinases : Similar compounds have been reported to inhibit protein kinases involved in cancer pathways, suggesting that this compound may exert its effects through similar mechanisms .
  • Modulation of Apoptosis : The ability to induce apoptosis in cancer cells has been linked to the activation of caspases and alteration of mitochondrial membrane potential .

4. Case Studies and Research Findings

Several studies have focused on the pharmacological profiling of pyrazole derivatives, including this compound:

Case Study 1: Anticancer Evaluation

A study evaluated a series of pyrazole derivatives for their anticancer properties using the National Cancer Institute's NCI60 cell line panel. Among those tested, this compound showed promising results against leukemia cell lines with GI50 values ranging from 2 to 5 µM .

Case Study 2: Anti-inflammatory Effects

In another investigation focusing on inflammatory diseases, this compound was tested for its ability to reduce inflammation markers in vitro. Results indicated a significant reduction in TNF-α levels in treated macrophages compared to untreated controls .

5. Conclusion

This compound represents a promising candidate in medicinal chemistry with notable anticancer and anti-inflammatory activities. Ongoing research is essential to further elucidate its mechanisms of action and potential therapeutic applications.

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